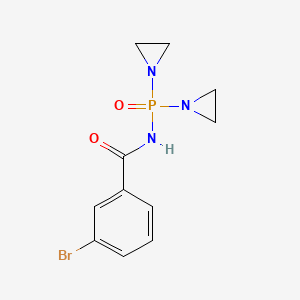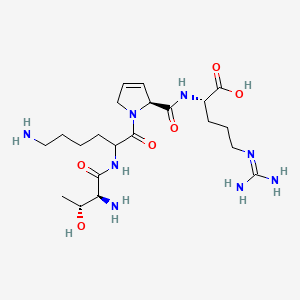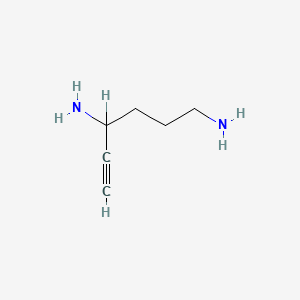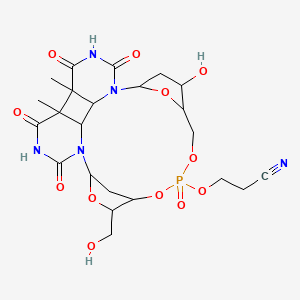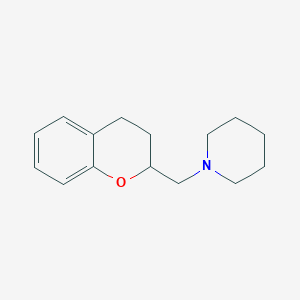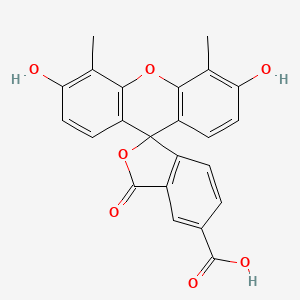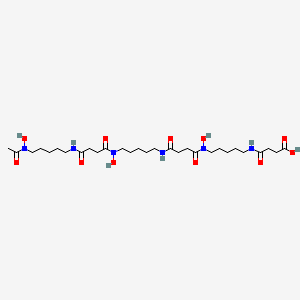
15-Oxo-ETE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by having double bonds at positions 5, 8, 11, and 13, and an oxo group at position 15 . This compound is a metabolite of arachidonic acid and plays a significant role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-Oxo-ETE typically involves the oxidation of arachidonic acid. One common method is the enzymatic oxidation using lipoxygenase enzymes, which convert arachidonic acid to hydroperoxyeicosatetraenoic acids (HPETEs). These HPETEs are then further oxidized to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. large-scale synthesis would likely follow similar enzymatic or chemical oxidation pathways as those used in laboratory settings.
Analyse Chemischer Reaktionen
Types of Reactions
15-Oxo-ETE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The double bonds in the molecule can participate in addition and substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Enzymes like lipoxygenase or chemical oxidants such as hydrogen peroxide.
Reducing Agents: Sodium borohydride or other mild reducing agents.
Reaction Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products
Oxidation Products: Further oxidized eicosanoids.
Reduction Products: Hydroxyeicosatetraenoic acids (HETEs).
Substitution Products: Various substituted eicosanoids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
15-Oxo-ETE has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of eicosanoids.
Biology: Investigated for its role as a human metabolite and its involvement in inflammatory processes.
Medicine: Studied for its potential therapeutic effects in conditions like asthma and other inflammatory diseases.
Industry: Limited applications, primarily used in research settings
Wirkmechanismus
15-Oxo-ETE exerts its effects through various molecular pathways:
Molecular Targets: It interacts with specific receptors on cell surfaces, influencing cellular responses.
Pathways Involved: It is involved in the arachidonic acid metabolism pathway, affecting the production of other eicosanoids and inflammatory mediators
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxoicosa-5,8,11,13-tetraenoic acid (5-oxo-ETE): Another oxoicosatetraenoic acid with similar biological roles.
15-Hydroxyicosa-5,8,11,13-tetraenoic acid (15-HETE): A hydroxylated derivative with different biological activities
Uniqueness
15-Oxo-ETE is unique due to its specific oxidation state and position of the oxo group, which confer distinct biological activities compared to its hydroxylated or differently oxidized counterparts .
Eigenschaften
Molekularformel |
C20H30O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
15-oxoicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23) |
InChI-Schlüssel |
YGJTUEISKATQSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O |
Synonyme |
15-KETE 15-keto-5,8,11,13-eicosatetraenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





